molecular formula C26H22ClN3O3 B2572770 1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932334-12-8

1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2572770
CAS RN: 932334-12-8
M. Wt: 459.93
InChI Key: BETXMZUMDPXODD-UHFFFAOYSA-N
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Description

The compound is a pyrazoloquinoline derivative with various substituents. Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused to a quinoline ring. They are known for their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by various substitution reactions to introduce the different groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents. The presence of the methoxy and chloro groups would likely have a significant impact on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and possibly quite hydrophobic .

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazolo[3,4-c]quinoline derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines involved photocyclization of 3-chloro-N-phenylbenzo[b]thiophene-2-carboxamides to yield high-purity compounds through a series of well-defined chemical reactions (Stuart et al., 1987). This process highlights the role of pyrazoloquinoline derivatives in the construction of complex heterocyclic frameworks.

Supramolecular Aggregation

Research on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines revealed that substitutions on these molecules influence their aggregation into cyclic dimers or more complex sheet structures through hydrogen bonding and π-π interactions (Portilla et al., 2005). This illustrates the potential of pyrazolo[3,4-c]quinoline derivatives in the design of novel materials with specific structural and functional properties.

Antimicrobial and Anticancer Activity

Some derivatives have been explored for their antimicrobial and anticancer activities. For instance, novel quinoline derivatives bearing different heterocyclic moieties were synthesized and evaluated for their antimicrobial properties, showing moderate activities against a range of organisms. This suggests the potential of such compounds in the development of new antimicrobial agents (El-Gamal et al., 2016).

Luminescent Properties

The synthesis of quinolone-substituted pyrazoles, isoxazoles, and pyridines as potential blue luminophors demonstrated the photophysical properties of these compounds. High absorption and quantum yield were observed, particularly for derivatives with specific substituents, indicating their utility in the development of new luminescent materials (Toche et al., 2010).

Green Chemistry

The development of environmentally friendly synthesis methods for heterocyclic compounds, including pyrazolo[3,4-b]quinolines, underscores the importance of green chemistry principles in research. A notable example is the L-proline-catalysed synthesis of complex heterocyclic ortho-quinones under water, showcasing an efficient, eco-friendly approach (Rajesh et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many pyrazoloquinoline derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications in more detail. Given the biological activity of many pyrazoloquinoline derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-5-8-17(11-21(15)27)30-26-19-12-23(32-3)24(33-4)13-22(19)28-14-20(26)25(29-30)16-6-9-18(31-2)10-7-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETXMZUMDPXODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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